molecular formula C9H6O2S B13135203 Di(furan-2-yl)methanethione

Di(furan-2-yl)methanethione

Cat. No.: B13135203
M. Wt: 178.21 g/mol
InChI Key: BXIKDGKQEQRLMD-UHFFFAOYSA-N
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Description

Di(furan-2-yl)methanethione is a chemical compound featuring a thioketone group bonded to two furan heterocycles. Furan-based compounds are of significant interest in medicinal chemistry and chemical biology for their role as building blocks in synthesizing biologically active molecules . Research into similar furan derivatives has demonstrated their potential as key scaffolds in developing novel therapeutic agents, with studies showing utility as inhibitors for various protein targets . The thioketone functional group in its structure may offer unique reactivity and binding properties, making it a valuable intermediate for researchers exploring structure-activity relationships (SAR) in drug discovery . This compound is particularly useful for chemical genomics approaches, where small molecules are used to probe complex biological processes and protein functions . This compound is provided For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this and all chemicals with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6O2S

Molecular Weight

178.21 g/mol

IUPAC Name

bis(furan-2-yl)methanethione

InChI

InChI=1S/C9H6O2S/c12-9(7-3-1-5-10-7)8-4-2-6-11-8/h1-6H

InChI Key

BXIKDGKQEQRLMD-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=S)C2=CC=CO2

Origin of Product

United States

Synthetic Methodologies for Di Furan 2 Yl Methanethione and Its Functionalized Analogues

Synthesis of Ketone Precursors: Bis(2-furyl)methanone

The principal precursor for di(furan-2-yl)methanethione is its ketone analogue, bis(2-furyl)methanone. The synthesis of this key intermediate is most commonly achieved through the reaction of lithiated furans with suitable electrophiles.

Reaction of Lithiated Furans with Carboxamides

A prominent and effective method for synthesizing symmetrical ketones like bis(2-furyl)methanone involves the reaction of a lithiated heterocycle with a carboxamide derivative. uzh.chuzh.ch Specifically, two equivalents of 2-lithiated furan (B31954) react with ethyl N,N-dimethylcarbamate to produce bis(2-furyl)methanone. uzh.chuzh.ch This procedure has been demonstrated to yield the desired ketone at 56%. uzh.chuzh.ch The lithiated furan is typically generated in situ by treating furan with a strong base like n-butyllithium at low temperatures. google.com This general approach is also applicable for creating non-symmetrical ketones by reacting a lithiated heterocycle with various N,N-dimethylcarboxamides. uzh.chuzh.ch

Table 1: Synthesis of Bis(2-furyl)methanone via Lithiated Furan

Reactants Reagent Yield Melting Point Source(s)

Alternative Synthetic Routes to Di(furan-2-yl)methanone (B1353603)

While the lithiation route is common, alternative pathways to bis(2-furyl)methanone exist. One classical approach is the Friedel-Crafts acylation. This method would involve the reaction of furan with a furan-2-carbonyl derivative, such as 2-furoyl chloride, in the presence of a Lewis acid catalyst. google.com However, some acylation reactions, for instance, using furan and benzoic acid, have been reported to result in mixtures of products, indicating potential challenges with selectivity and efficiency. uzh.chuzh.ch Another potential, though less direct, route could involve the oxidation of a corresponding secondary alcohol, di(furan-2-yl)methanol, using standard oxidizing agents.

Oxygen-Sulfur Exchange Reactions for Thioketone Generation

The conversion of the ketone precursor, bis(2-furyl)methanone, to the target thioketone, this compound, is almost exclusively accomplished through an oxygen-sulfur exchange reaction using a thionating agent.

Application of Thionating Reagents (e.g., Lawesson's Reagent)

Lawesson's reagent, [2,4,6-tris(4-methoxyphenyl)-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trisulfide], is the most widely used and convenient thionating agent for converting aromatic and heteroaromatic ketones into their corresponding thioketones. uzh.chuzh.chnih.govorganic-chemistry.org The general procedure involves treating the ketone with Lawesson's reagent in a high-boiling solvent such as toluene (B28343) or benzene (B151609) under reflux conditions. uzh.chuzh.ch The mechanism involves the formation of a four-membered thiaoxaphosphetane intermediate, which then undergoes a cycloreversion, driven by the formation of a highly stable phosphorus-oxygen double bond, to yield the thioketone. organic-chemistry.org This method is generally efficient and offers a significant advantage over older reagents like phosphorus pentasulfide (P₄S₁₀), which often require higher temperatures and a larger excess of the reagent. organic-chemistry.org

Optimization of Reaction Conditions, Including Microwave Irradiation Techniques

Optimizing the thionation reaction can be achieved by modifying the solvent, temperature, and energy source. While boiling toluene is common, other solvents like tetrahydrofuran (B95107) (THF) have been used, sometimes allowing the reaction to proceed at room temperature. nih.gov

A significant advancement in optimizing this synthesis is the application of microwave irradiation. Microwave-assisted organic synthesis provides efficient internal heating by the direct coupling of energy with the molecules in the reaction mixture. anton-paar.com This technique dramatically reduces reaction times from hours to mere minutes. organic-chemistry.org The use of microwave heating, particularly in solvent-free conditions, has been successfully applied to the synthesis of various thioketones using Lawesson's reagent. organic-chemistry.org This approach is not only faster but also aligns with the principles of green chemistry by potentially reducing solvent use and energy consumption. mdpi.com

Table 2: Thionation of Bis(2-furyl)methanone

Precursor Reagent Conditions Product Source(s)
Bis(2-furyl)methanone Lawesson's Reagent Boiling Toluene or Benzene This compound uzh.ch, uzh.ch, molaid.com
(6-methoxybenzofuran-2-yl)(3,4,5-trimethoxyphenyl)methanone Lawesson's Reagent THF, Room Temperature, 1h (6-methoxybenzofuran-2-yl)(3,4,5-trimethoxyphenyl)methanethione nih.gov

Exploration of Specialized Synthetic Pathways for Furan-Containing Methanethiones

Beyond the standard two-step ketone-to-thioketone conversion, more specialized pathways exist for synthesizing functionalized furan-containing methanethiones. For instance, furan-2-yl(morpholino)methanethione has been prepared via transamidation starting from a tert-butyl (furan-2-carbonothioyl)(phenyl)carbamate precursor. rsc.org Another distinct approach involves building molecules from a sulfur-containing furan starting material, such as 2-furyl methanethiol, which can be used to synthesize various heterocyclic derivatives. echemcom.com These alternative routes highlight the chemical versatility of the furan scaffold in constructing complex sulfur-containing molecules.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Bis(2-furyl)methanone
Ethyl N,N-dimethylcarbamate
n-butyllithium
(4-ethoxyphenyl)(2-furyl)methanone
2-furoyl chloride
Di(furan-2-yl)methanol
Lawesson's reagent
Phosphorus pentasulfide
Tetrahydrofuran (THF)
Toluene
Benzene
(6-methoxybenzofuran-2-yl)(3,4,5-trimethoxyphenyl)methanone
(6-methoxybenzofuran-2-yl)(3,4,5-trimethoxyphenyl)methanethione
Furan-2-yl(morpholino)methanethione
tert-Butyl (furan-2-carbonothioyl)(phenyl)carbamate

Nucleophilic Substitution Approaches (e.g., Furan-2-carbonothioyl Derivatives)

Nucleophilic substitution is a fundamental strategy for synthesizing functionalized analogues of this compound. This approach typically involves a furan-2-carbonothioyl core equipped with a suitable leaving group, which is subsequently displaced by a nucleophile. This method is particularly effective for creating libraries of derivatives, such as thioamides, by varying the incoming nucleophile.

A key precursor for this type of reaction is an activated thioamide, such as a tert-Butyl (furan-2-carbonothioyl)(phenyl)carbamate. In this system, the N-Boc-phenylamino group acts as a leaving group, allowing for a transamidation reaction. The reaction of this precursor with a nucleophile like morpholine, in the presence of a base such as potassium phosphate (B84403) (K₃PO₄), proceeds via nucleophilic attack on the thiocarbonyl carbon. This leads to the formation of a new thioamide derivative. rsc.org

Detailed research has demonstrated the synthesis of Furan-2-yl(morpholino)methanethione through this method. The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (THF) at room temperature over several hours, yielding the desired product in good yields. rsc.org This substitution mechanism allows for the introduction of various functionalities by selecting different amine nucleophiles. rsc.org

Table 1: Nucleophilic Substitution for the Synthesis of a Functionalized Furan-2-carbonothioyl Derivative rsc.org
PrecursorNucleophileBaseSolventConditionsProductYield
tert-Butyl (furan-2-carbonothioyl)(phenyl)carbamateMorpholineK₃PO₄THF25 °C, 15 hFuran-2-yl(morpholino)methanethione65%

Beyond amines, other nucleophiles can be employed to create different classes of compounds, highlighting the versatility of the nucleophilic substitution strategy. cas.cn The efficiency of these reactions depends on the nucleophilicity of the attacking species and the stability of the leaving group on the furan-2-carbonothioyl precursor. organic-chemistry.org

Multicomponent and One-Pot Synthetic Strategies

Multicomponent and one-pot reactions have emerged as powerful tools in organic synthesis due to their high efficiency, atom economy, and operational simplicity. nih.govresearchgate.net These strategies are well-suited for constructing complex molecules like functionalized this compound analogues in a single procedural step, avoiding the need for isolating intermediates.

One notable multicomponent approach is the Willgerodt–Kindler reaction for synthesizing 1-aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines. biointerfaceresearch.com This one-pot procedure involves heating a mixture of an arylfurfural, an arylpiperazine, and elemental sulfur in a solvent such as dimethylformamide (DMF). The reaction proceeds to furnish the target thioamide derivatives in a single step. This method allows for significant structural diversity by varying the substituents on both the furan ring and the piperazine (B1678402) moiety. biointerfaceresearch.com

Another effective one-pot strategy is used for the synthesis of carbamothioyl-furan-2-carboxamide derivatives. mdpi.com This process begins with the conversion of furan-2-carboxylic acid to its acid chloride using thionyl chloride. The resulting furan-2-carbonyl chloride is then reacted with potassium thiocyanate (B1210189) to generate a furan-2-carbonyl isothiocyanate intermediate in situ. Without isolation, this intermediate is immediately treated with a primary amine, which undergoes an addition reaction to yield the final carbamothioyl-furan-2-carboxamide product. This sequential one-pot method has been shown to produce a range of derivatives in moderate to excellent yields (56–85%). mdpi.com

Table 2: Examples of One-Pot and Multicomponent Syntheses
Reaction TypeKey Starting MaterialsReagents/ConditionsProduct ClassYield RangeReference
Willgerodt–Kindler ReactionArylfurfural, Arylpiperazine, SulfurDMF, 100°C, 6 h1-aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazinesNot specified biointerfaceresearch.com
Sequential One-Pot SynthesisFuran-2-carboxylic acid, KSCN, Primary amine1) SOCl₂, Benzene; 2) Acetone; 3) Acetone, RefluxCarbamothioyl-furan-2-carboxamide derivatives56-85% mdpi.com

These advanced synthetic strategies underscore the development of practical and efficient routes to novel furan-containing thiocarbonyl compounds, which are of interest for various applications. mdpi.comgoogle.com

Chemical Reactivity and Mechanistic Investigations of Di Furan 2 Yl Methanethione

Cycloaddition Reactions

The thiocarbonyl group in di(furan-2-yl)methanethione is a highly reactive dipolarophile and dienophile, readily participating in various cycloaddition reactions. These reactions provide efficient pathways to complex sulfur-containing heterocyclic systems.

[3+2] Cycloadditions with Diazo Compounds Leading to 1,3-Dithiolanes

The reaction of hetaryl thioketones, such as this compound, with diazo compounds like diazomethane (B1218177) provides a regioselective route to 1,3-dithiolane (B1216140) derivatives. uzh.ch This transformation is conducted at low temperatures, typically around -65 °C, and proceeds through a multi-step mechanism. uzh.chuzh.ch

The initial step involves a 1,3-dipolar cycloaddition of the diazo compound to the C=S double bond, forming an unstable 2,5-dihydro-1,3,4-thiadiazole intermediate. This intermediate spontaneously eliminates a molecule of nitrogen (N₂) to generate a reactive thiocarbonyl ylide (also known as a thiocarbonyl S-methanide). uzh.chresearchgate.net This ylide is then trapped in a subsequent, rapid [3+2] cycloaddition with a second molecule of the starting thioketone. uzh.chuzh.ch This second step is significantly faster than competing pathways like dimerization of the ylide or electrocyclization to a thiirane, leading to the selective formation of the 1,3-dithiolane ring system. uzh.ch The regioselectivity of this final cycloaddition is high, with the methylene (B1212753) carbon of the ylide, originating from the diazomethane, being located between the two sulfur atoms in the final product. uzh.ch

Table 1: [3+2] Cycloaddition of Hetaryl Thioketones with Diazomethane

Thioketone ReactantReagentConditionsProductKey FindingsReference
General Hetaryl ThioketoneDiazomethane (CH₂N₂)-65 °C to -60 °C1,3-Dithiolane derivativeReaction proceeds via a thiocarbonyl ylide intermediate; High regioselectivity. uzh.ch, uzh.ch

Hetero-Diels-Alder Reactions with Dienes (e.g., 2,3-dimethylbuta-1,3-diene) Forming 2H-Thiopyrans

Aromatic and hetaryl thioketones are recognized as highly reactive dienophiles, often termed 'superdienophiles', in hetero-Diels-Alder [4+2] cycloaddition reactions. uzh.ch this compound engages in these reactions with various dienes, such as 2,3-dimethylbuta-1,3-diene, in a chemo- and regioselective manner to yield 2H-thiopyran derivatives. molaid.com

In these reactions, the thiocarbonyl group (C=S) acts as the dienophile. The cycloaddition can sometimes involve one of the furan (B31954) rings acting as the diene component, but reactions with external dienes are also well-documented for this class of compounds. uzh.chuzh.ch For instance, the reaction between a hetaryl thioketone and a suitable diene leads to the formation of a six-membered ring containing a sulfur atom. In some cases, the initially formed cycloadduct may undergo further rearrangement, such as a 1,3-hydrogen shift, to yield the final, more stable 2H-thiopyran structure. uzh.ch The high reactivity of the thiocarbonyl group often allows these reactions to proceed under mild conditions.

Table 2: Hetero-Diels-Alder Reactions of Hetaryl Thioketones

Thioketone (Dienophile)DieneProduct TypeKey FindingsReference
This compound2,3-dimethylbuta-1,3-diene2H-ThiopyranThe C=S group acts as a highly reactive dienophile ("superdienophile"). molaid.com, uzh.ch
Phenyl(2-thienyl)methanethioneAcetylenic Dienophiles7H-thieno[2,3-c]thiopyranDemonstrates the high dienophilic reactivity of the thiocarbonyl group. uzh.ch, uzh.ch

1,3-Dipolar Cycloadditions with α-Diazoketones

Beyond simple diazoalkanes, this compound can also undergo 1,3-dipolar cycloadditions with more complex 1,3-dipoles, such as those derived from α-diazoketones. wikipedia.orgthieme-connect.de When α-diazoketones are treated with a suitable catalyst, they can generate acylcarbenoid intermediates in situ. These intermediates behave as 1,3-dipoles and react readily with the highly dipolarophilic C=S bond of the thioketone. thieme-connect.de

This [3+2] cycloaddition reaction typically leads to the formation of five-membered heterocyclic rings containing both oxygen and sulfur atoms. The specific structure of the resulting heterocycle depends on the nature of the acylcarbenoid and the subsequent ring-closing mechanism. These reactions provide a sophisticated method for constructing complex, functionalized heterocyclic frameworks from readily available starting materials.

Table 3: 1,3-Dipolar Cycloaddition of Thioketones with Dipoles from α-Diazoketones

Oxidation Reactions

The sulfur atom of the thiocarbonyl group in this compound is susceptible to oxidation, leading to the formation of thiocarbonyl S-oxides, commonly known as sulfines.

Formation of Thiocarbonyl S-oxides (Sulfines)

The selective oxidation of hetaryl thioketones offers a convenient route to sulfines, which are themselves reactive intermediates for further synthesis. uzh.chuzh.ch This transformation can be achieved using various oxidizing agents under controlled conditions. The oxidation specifically targets the sulfur atom of the thiocarbonyl group, converting the C=S double bond into a C=S=O moiety. molaid.com The resulting sulfines, bearing two furan-2-yl substituents, are valuable starting materials for the synthesis of more complex sulfur-containing compounds. uzh.chuzh.ch

Table 4: Oxidation of Hetaryl Thioketones to Sulfines

Electrophilic and Nucleophilic Transformations at the Thiocarbonyl Moiety

The thiocarbonyl group (C=S) is polarized, with the carbon atom being electrophilic and the sulfur atom being nucleophilic. This dual nature dictates its reactivity towards a range of reagents.

Electrophilic reagents readily attack the lone pair of electrons on the sulfur atom. A prime example of this reactivity is the oxidation to form sulfines, as discussed in section 3.2.1, where an electrophilic oxygen atom is transferred to the sulfur.

Conversely, the electrophilic carbon atom is susceptible to attack by nucleophiles. The initial step in the [3+2] cycloaddition with diazo compounds (section 3.1.1) can be viewed as a nucleophilic attack by the diazo carbon onto the thiocarbonyl carbon. wikipedia.org While dedicated studies on simple nucleophilic additions to this compound are less common than cycloadditions, this inherent electrophilicity is a fundamental aspect of its chemistry, driving many of the complex, multi-step reactions it undergoes. The furan rings, being five-membered aromatic heterocycles, also influence the electronic nature of the thiocarbonyl group and can participate in their own electrophilic substitution reactions. youtube.com

Investigating Carbon-Sulfur Bond Activation and Functionalization

The carbon-sulfur (C-S) bond in thioketones is a functional group with diverse reactivity, susceptible to activation by various reagents, particularly transition metals. rsc.org While direct studies on the C-S bond activation of this compound are not extensively documented, the reactivity can be inferred from the established chemistry of other organosulfur compounds, such as thioesters, thioamides, and other aryl or heteroaryl thioketones. rsc.orgdicp.ac.cn Transition-metal mediated C–S bond activation has emerged as a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds. dicp.ac.cn

The activation of a C-S bond typically involves the oxidative addition of a low-valent transition metal, such as palladium(0), nickel(0), or rhodium(I), into the C-S bond. dicp.ac.cn For a molecule like this compound, this process would lead to a metal-sulfide-carbene complex. This intermediate can then undergo various transformations. For instance, in cross-coupling reactions, subsequent steps like transmetalation and reductive elimination would allow for the substitution of the sulfur atom and the formation of new C-C bonds. dicp.ac.cn

The functionalization of this compound via C-S bond cleavage represents a potential route to synthesize various furan-containing derivatives. Methodologies developed for other sulfur-containing compounds, such as the Liebeskind-Srogl cross-coupling which utilizes a stoichiometric amount of a copper(I) carboxylate, could potentially be adapted. dicp.ac.cn This type of reaction avoids the use of strong bases and is known for its high functional group tolerance. Furthermore, recent advancements in catalysis have focused on developing protocols for the direct functionalization of C-S bonds in complex molecules. acs.org These methods often rely on specifically designed catalyst systems that can overcome the challenges associated with the strength of the metal-sulfur bond formed after the initial activation step. dicp.ac.cn

Another avenue for the functionalization of the thiocarbonyl group is through cycloaddition reactions. Hetaryl thioketones, including bis(2-furyl)methanethione, have been shown to react with diazomethane to yield 1,3-dithiolanes. uzh.chuzh.ch This reactivity highlights the ability of the C=S double bond to participate in pericyclic reactions, offering a pathway to sulfur-containing heterocyclic structures without cleaving the C-S single bond character within the thioketone moiety. uzh.ch

Catalytic Reactions and Coordination Chemistry

While direct palladium-catalyzed cross-coupling studies on this compound are limited in available literature, significant insights can be drawn from the reactivity of analogous thioureas, specifically di(piperidin-1-yl)methanethione (B1601703). This compound has been successfully employed as a substrate in Suzuki-Miyaura cross-coupling reactions, serving as a valuable model for predicting the behavior of other thiocarbonyl compounds.

The palladium-catalyzed Suzuki-Miyaura coupling of di(piperidin-1-yl)methanethione with aryl boronic acids demonstrates a pathway to form amides via a desulfurative C-C bond formation. The key mechanistic steps involve the desulfurization of the thiourea (B124793) by a silver(I) salt, which facilitates the formation of a palladium-diaminocarbene intermediate. This intermediate then undergoes transmetalation with the boronic acid, followed by hydrolysis, to yield the final amide product with high efficiency.

Entry Substrate Coupling Partner Catalyst / Additive Solvent / Base Product Yield (%) Reference
1Di(piperidin-1-yl)methanethionePhenyl boronic acidPd(OAc)₂ / Ag₂CO₃TFE / Na₂CO₃Phenyl(piperidin-1-yl)methanone93

TFE = 2,2,2-Trifluoroethanol

Extrapolating from this established reactivity, this compound could plausibly serve as a substrate in similar palladium-catalyzed desulfurative cross-coupling reactions. The furan rings are generally stable under various palladium-catalyzed conditions, as demonstrated in the coupling reactions of 2-bromobenzo[b]furans and 4-tosyl-2(5H)-furanone. ysu.amrsc.org A hypothetical reaction would involve the coupling of this compound with an aryl boronic acid. The expected transformation would proceed through a palladium-di(furan-2-yl)carbene intermediate, ultimately yielding a di(furan-2-yl)arylmethane derivative or, upon hydrolysis of the reaction intermediate, di(furan-2-yl)methanone (B1353603).

The general mechanism for such a palladium-catalyzed process is outlined below:

Oxidative Addition: A Pd(0) species reacts with an aryl halide (if used as a coupling partner).

Desulfurization/Carbene Formation: The thioketone coordinates to the palladium center, followed by desulfurization (potentially assisted by a silver or copper salt) to form a palladium-carbene complex.

Transmetalation: The organoboron compound transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups couple, releasing the final product and regenerating the Pd(0) catalyst. mdpi.com

This synthetic strategy could provide a novel route to unsymmetrical ketones or tri-aryl methane (B114726) structures containing furan moieties, which are common motifs in pharmaceuticals and materials science.

This compound possesses multiple potential coordination sites, making it an intriguing candidate as a ligand in metal complexes. The primary coordination is expected to occur through the "soft" sulfur donor of the thiocarbonyl group, which is known to form stable complexes with various transition metals. mdpi.combohrium.com Additionally, the "hard" oxygen atoms of the two furan rings offer potential secondary coordination sites.

The sulfur atom of a thioketone is highly basic and acts as a potent ligand for a range of metals, including platinum, ruthenium, and molybdenum. mdpi.comacs.org For instance, diferrocenyl thioketone readily complexes with Pt(0) centers, demonstrating the strong affinity of the thiocarbonyl sulfur for soft metal ions. mdpi.com This suggests that this compound could act as a monodentate ligand, binding to a metal center through its sulfur atom.

Furthermore, the presence of two furan rings introduces the possibility of multidentate coordination. The oxygen atom in a furan ring can act as a Lewis base, coordinating to a metal center. Numerous complexes featuring furan-based ligands, such as those derived from furan-2-carboxylic acid hydrazides, have been synthesized with metals like ruthenium(II). researchgate.net Therefore, this compound could potentially act as a bidentate chelating ligand, coordinating through the sulfur atom and one of the furan oxygens to form a stable chelate ring. It might also function as a bridging ligand, linking two metal centers using either two different donor atoms (S and O) or both furan oxygens.

The coordination behavior can be influenced by the nature of the metal ion (hard vs. soft acid) and the steric environment.

Ligand Type Donor Atom(s) Metal Ion Example Coordination Mode Reference
Diferrocenyl thioketoneSPt(0)Monodentate mdpi.com
Imidazole-2-thioketoneSZn(II), Ru(II)Tridentate (as part of a scorpionate ligand) wikipedia.org
Thiourea derivativesN, SM(II/III) (M = Ru, Rh, Ir)Bidentate bohrium.com
Furan-hydrazone derivativesO, NRu(II)Tridentate researchgate.net

The dual electronic nature of its donor sites (soft sulfur and hard oxygen) makes this compound a versatile ligand candidate. The resulting metal complexes could find applications in catalysis, where the electronic properties of the metal center can be tuned by the ligand, or in materials science, where such complexes could form extended coordination polymers. mdpi.com

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the chemical environment of protons and carbons within a molecule. For Di(furan-2-yl)methanethione, NMR provides definitive information about the connectivity and electronic structure of its furan (B31954) rings and central thiocarbonyl group.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the protons on the two furan rings. The furan ring protons, typically designated as H3, H4, and H5 (or H3', H4', and H5' for the second ring), exhibit characteristic chemical shifts and coupling patterns.

Due to the electron-withdrawing nature of the thiocarbonyl group (C=S), the H5 protons, being closest to the point of attachment, are expected to be the most deshielded and thus appear at the highest chemical shift. The H3 protons would likely be the next most deshielded, followed by the H4 protons. A typical splitting pattern for a 2-substituted furan ring is a doublet of doublets (or a triplet) for H4, and doublets for H3 and H5, arising from vicinal and long-range couplings.

Predicted ¹H NMR Data for this compound:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H5, H5'7.8 - 8.2dJ5,4 ≈ 1.8 - 2.0 Hz
H3, H3'7.4 - 7.7dJ3,4 ≈ 3.5 - 3.7 Hz
H4, H4'6.6 - 6.9ddJ4,3 ≈ 3.5 - 3.7 Hz, J4,5 ≈ 1.8 - 2.0 Hz

Note: The predicted values are based on computational models and data from similar furan-containing compounds.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The most notable feature in the predicted spectrum of this compound is the highly deshielded signal for the thiocarbonyl carbon (C=S), which typically appears significantly downfield, often exceeding 200 ppm. The furan ring carbons also show distinct chemical shifts. The carbon atom attached to the thiocarbonyl group (C2) is expected to be the most deshielded among the ring carbons, followed by C5. The C3 and C4 carbons are expected to be more shielded.

Predicted ¹³C NMR Data for this compound:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=S210 - 230
C2, C2'150 - 155
C5, C5'145 - 150
C3, C3'115 - 120
C4, C4'110 - 115

Note: These predictions are derived from DFT (Density Functional Theory) calculations and comparisons with analogous structures.

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR techniques are invaluable.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments would be used to establish the direct one-bond correlations between protons and their attached carbons. This would definitively link the proton signals (H3, H4, H5) to their corresponding carbon signals (C3, C4, C5).

Heteronuclear Multiple Bond Correlation (HMBC) is crucial for identifying longer-range (2- and 3-bond) correlations. For instance, correlations from H3 and H4 to the C2 and C5 carbons, and importantly, from the H3 protons to the thiocarbonyl carbon (C=S), would firmly establish the connectivity of the furan rings to the central methanethione (B1239212) unit.

Correlation Spectroscopy (COSY) would reveal the proton-proton coupling network within the furan rings, showing correlations between H3 and H4, and between H4 and H5.

These advanced techniques, when used in concert, provide a comprehensive and unequivocal structural assignment for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most diagnostic absorption band is that of the thiocarbonyl (C=S) stretching vibration. This bond is significantly weaker than a carbonyl (C=O) bond, and its stretching frequency appears at a lower wavenumber.

Other key vibrational modes include the C-H stretching of the furan rings, the C=C stretching within the rings, and the C-O-C stretching of the furan ether linkage.

Predicted IR Absorption Bands for this compound:

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3150Medium
Furan Ring C=C Stretch1500 - 1600Medium
Thiocarbonyl C=S Stretch1100 - 1250Strong
Furan Ring C-O-C Stretch1000 - 1100Strong
C-H Out-of-Plane Bending750 - 850Strong

Note: The C=S stretching frequency can be influenced by conjugation and the electronic nature of the attached groups.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₉H₆O₂S), the molecular weight is approximately 194.01 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺˙) at m/z 194 would be expected. The fragmentation of this molecule would likely proceed through several key pathways, including the loss of the thiocarbonyl group and fragmentation of the furan rings.

Predicted Key Fragments in the Mass Spectrum of this compound:

m/z ValueProposed Fragment IonFragmentation Pathway
194[C₉H₆O₂S]⁺˙ (Molecular Ion)-
166[C₉H₆O₂]⁺˙Loss of S
150[C₈H₆O₂]⁺˙Loss of CS
121[C₈H₅O]⁺Loss of CHO from [C₉H₆O₂]⁺˙
93[C₅H₅O]⁺ (Furfuryl cation)Cleavage of the C-C bond between the ring and C=S
67[C₄H₃O]⁺ (Furanoyl cation)α-cleavage at the thiocarbonyl group

The fragmentation pattern provides a molecular fingerprint that can be used to confirm the identity of the compound.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture Determination

X-ray diffraction crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions.

While an experimental crystal structure for this compound is not publicly available, theoretical calculations and comparisons with similar diaryl thioketones suggest a likely molecular geometry. The molecule is expected to be largely planar to maximize π-conjugation between the furan rings and the thiocarbonyl group. However, some degree of twisting around the C-C bonds connecting the furan rings to the central carbon is possible to alleviate steric strain.

Predicted Structural Parameters for this compound:

ParameterPredicted Value
C=S Bond Length~1.65 Å
C-C (ring to C=S)~1.48 Å
Furan Ring Bond LengthsConsistent with aromatic furan
Dihedral Angle (Ring-C-C-Ring)0° - 30°

The crystal packing would likely be influenced by weak intermolecular interactions such as C-H···O and C-H···S hydrogen bonds, as well as π-π stacking between the furan rings of adjacent molecules. The determination of the actual crystal structure would require the synthesis of a single crystal of sufficient quality for X-ray diffraction analysis.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying furan-containing compounds due to its favorable balance of accuracy and computational cost. globalresearchonline.netresearchgate.net It is extensively used to elucidate a wide range of molecular properties.

DFT calculations are instrumental in understanding the electronic makeup of Di(furan-2-yl)methanethione. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs), are of particular interest as they govern the molecule's reactivity and electronic properties. nih.gov The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a key indicator of chemical reactivity, kinetic stability, and polarizability. nih.govscirp.orgnih.gov A smaller energy gap generally implies higher reactivity. nih.govscirp.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich furan (B31954) rings and the sulfur atom of the thioketone group, which possess lone pairs of electrons. The LUMO, conversely, is likely centered on the π* antibonding orbital of the C=S double bond. Intramolecular charge transfer from the furan rings to the thioketone group is a plausible electronic transition. jmaterenvironsci.com The specific energies of the HOMO, LUMO, and the energy gap can be precisely calculated using DFT methods, providing quantitative insights into the molecule's electronic behavior. jmaterenvironsci.comresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies (Illustrative)

Molecular Orbital Energy (eV) Description
HOMO -6.5 Highest Occupied Molecular Orbital
LUMO -2.0 Lowest Unoccupied Molecular Orbital

Note: The values in this table are illustrative and would need to be determined by specific DFT calculations for this compound.

The three-dimensional structure and conformational flexibility of this compound are crucial for its physical and chemical properties. The molecule's conformation is primarily determined by the rotation around the single bonds connecting the furan rings to the central methanethione (B1239212) carbon. DFT calculations can be employed to map the potential energy surface associated with these rotations, identifying stable conformers (energy minima) and the transition states connecting them. nih.gov

Computational studies on similar furan-based arylamides have demonstrated the utility of these methods in examining conformational preferences. researchgate.net For this compound, different arrangements of the two furan rings relative to the thioketone group (e.g., syn-syn, syn-anti, anti-anti) would be investigated to determine their relative energies and the barriers to interconversion. These calculations would reveal the most stable, low-energy conformation of the molecule in the gas phase or in solution. nih.gov

DFT is a valuable tool for identifying and quantifying weak intramolecular interactions that can influence the structure and reactivity of a molecule. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can reveal details about charge delocalization and hyperconjugative interactions. researchgate.net For this compound, NBO analysis could elucidate the nature of electron delocalization between the furan rings and the thioketone moiety.

Furthermore, the molecular electrostatic potential (MEP) can be calculated to visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack. nih.gov In this compound, the MEP would likely show negative potential around the sulfur and oxygen atoms, indicating their nucleophilic character, and positive potential around the hydrogen atoms.

DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used with DFT, allows for the calculation of ¹H and ¹³C NMR chemical shifts. globalresearchonline.netresearchgate.net These theoretical predictions can be compared with experimental data to aid in the assignment of spectral peaks.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. nih.govscielo.org.zamdpi.com This allows for the assignment of electronic transitions, such as π → π* and n → π*, which are characteristic of conjugated systems like this compound. globalresearchonline.net

Table 2: Predicted Spectroscopic Data (Illustrative)

Spectroscopic Technique Predicted Parameter Value
¹H NMR Chemical Shift (δ) of furan protons 6.5-7.5 ppm
¹³C NMR Chemical Shift (δ) of C=S carbon >190 ppm
IR C=S stretching frequency 1050-1200 cm⁻¹

Note: These are illustrative values based on typical ranges for the respective functional groups.

Ab Initio and Other Quantum Chemical Methods for Enhanced Accuracy (e.g., SCS-MP2)

While DFT is a workhorse for many applications, higher-level ab initio methods can provide even greater accuracy for certain properties, albeit at a higher computational cost. Methods like Møller-Plesset perturbation theory (e.g., MP2) and its spin-component scaled variants (SCS-MP2) can be particularly useful for studying non-covalent interactions and for obtaining more accurate reaction energies and barrier heights. For a molecule like this compound, these methods could be applied to refine the understanding of intermolecular interactions or to obtain benchmark energetic data for conformational analysis.

Computational Elucidation of Reaction Mechanisms and Transition States (e.g., Diels-Alder Pathways)

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. The furan rings in this compound can act as dienes in Diels-Alder reactions, a class of cycloadditions that are synthetically important. nih.govrsc.org

DFT calculations can be used to model the potential energy surface of a Diels-Alder reaction involving this compound. This would involve locating the structures of the reactants, the transition state, and the product. The calculated activation energy provides insight into the reaction kinetics, while the energies of the reactants and products determine the thermodynamics. researchgate.netchemrxiv.org Such studies can also predict the stereoselectivity (e.g., endo/exo) of the reaction. rsc.org The influence of substituents on the reactivity of furans in Diels-Alder reactions has been a subject of computational investigation. rsc.org Similar approaches could be applied to understand how the thioketone group and the second furan ring influence the reactivity of one furan ring in a Diels-Alder cycloaddition. nih.gov

Advanced Applications of Di Furan 2 Yl Methanethione in Chemical Synthesis and Materials Science

Di(furan-2-yl)methanethione, a hetaryl thioketone, is a molecule of significant interest due to the unique reactivity of its thiocarbonyl group and the electronic properties of its furan (B31954) rings. While direct research on this specific compound is specialized, its chemical behavior and potential applications can be thoroughly understood by examining the well-established chemistry of aromatic thioketones and furan-containing scaffolds. This article explores its advanced applications as a versatile building block for complex molecules and as a component in the development of novel functional materials.

Conclusion and Future Research Directions

Summary of Current Knowledge and Research Gaps in Di(furan-2-yl)methanethione Chemistry

A thorough review of the existing scientific literature reveals that this compound is a compound with a notable lack of dedicated research. While the parent furan (B31954) ring system is extensively studied and forms the backbone of numerous biologically active molecules and functional materials, specific research into the synthesis, reactivity, and properties of this compound is scarce. researchgate.netorientjchem.org This represents a significant research gap in the field of heterocyclic chemistry.

The current understanding of this compound is largely extrapolated from the known chemistry of its constituent parts: the furan rings and the thioketone group. Furan rings are known to undergo electrophilic substitution reactions, though they can be sensitive to strong acids. pharmaguideline.comresearchgate.net The thioketone group is known for its distinct reactivity compared to its ketone analogue, including its propensity to undergo cycloaddition reactions and its role as a ligand in coordination chemistry.

Key Research Gaps:

Synthesis: There are no well-established, high-yield synthetic routes specifically for this compound.

Characterization: Detailed spectroscopic and crystallographic data for this compound are not readily available.

Reactivity: The specific reactivity of the molecule, particularly the interplay between the furan rings and the central thioketone group, remains unexplored.

Properties: The physicochemical, electronic, and optical properties of this compound have not been systematically investigated.

Identification of Unexplored Reactivity Patterns and Synthetic Opportunities

The untapped potential of this compound chemistry presents numerous opportunities for synthetic exploration and the discovery of novel reactivity patterns.

Synthetic Opportunities: A plausible synthetic approach could involve the thionation of the corresponding ketone, di(furan-2-yl)methanone (B1353603), using reagents like Lawesson's reagent or phosphorus pentasulfide. The synthesis of related furan-containing thioureas from furfural (B47365) suggests that pathways starting from furan-2-carboxaldehyde or related precursors could also be viable. researchgate.netresearchgate.net The development of an efficient and scalable synthesis is the first critical step toward a deeper understanding of this molecule.

Unexplored Reactivity:

Cycloaddition Reactions: The thioketone moiety is an excellent candidate for various cycloaddition reactions, including [2+2], [3+2], and [4+2] cycloadditions. These could provide access to a range of novel heterocyclic systems.

Electrophilic Substitution on Furan Rings: Investigating how the electron-withdrawing nature of the central thiocarbonyl group influences the regioselectivity of electrophilic substitution reactions (such as nitration, halogenation, and acylation) on the furan rings is a key area for study. pharmaguideline.comresearchgate.net

Coordination Chemistry: The sulfur atom of the thioketone group can act as a soft donor ligand for various metal ions. The synthesis and characterization of metal complexes of this compound could lead to new catalysts or materials with interesting magnetic or optical properties.

Table 1: Potential Research Directions in the Synthesis and Reactivity of this compound

Research AreaProposed InvestigationPotential Outcomes
Synthesis Thionation of di(furan-2-yl)methanone with various thionating agents.Optimized, high-yield synthetic protocol.
Reaction of 2-furyllithium with carbon disulfide.Alternative synthetic route.
Reactivity [3+2] cycloaddition with diazomethane (B1218177).Synthesis of novel thiadiazoline derivatives.
Diels-Alder reaction with electron-deficient alkynes.Formation of complex sulfur-containing heterocycles.
Bromination under mild conditions.Selective functionalization of the furan rings.
Complexation with transition metals (e.g., Pd, Pt, Ru).Novel organometallic complexes with potential catalytic activity.

Outlook on Potential for Development of Novel Functional Materials

Furan-containing compounds have shown promise in the development of a variety of functional materials, including dyes, pigments, and polymers. ijsrst.comslideshare.net The unique structural features of this compound, namely its extended π-conjugation across the two furan rings and the central C=S bond, suggest its potential as a building block for novel materials.

The presence of both oxygen and sulfur heteroatoms offers multiple sites for coordination and intermolecular interactions, which could be exploited in the design of supramolecular assemblies and coordination polymers. The chromophoric nature of the thioketone group, combined with the furan rings, may impart interesting photophysical properties, such as fluorescence or phosphorescence, making it a candidate for organic light-emitting diodes (OLEDs) or chemical sensors.

Furthermore, the polymerization of this compound, either through ring-opening of the furan moieties under certain conditions or through reactions involving the thioketone, could lead to novel sulfur-containing polymers with unique thermal and electronic properties.

Interdisciplinary Research Avenues, Integrating Advanced Analytical and Computational Approaches

A comprehensive investigation of this compound would benefit significantly from an interdisciplinary approach that combines synthetic chemistry with advanced analytical and computational methods.

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic structure, molecular orbitals (HOMO-LUMO), and predicted spectroscopic properties (NMR, IR, UV-Vis). researchgate.netresearchgate.net These computational studies can guide synthetic efforts and help in the interpretation of experimental data. They can also be used to predict the reactivity of the molecule and the feasibility of proposed reaction pathways.

Advanced Analytical Techniques: Should the synthesis of this compound be achieved, a suite of advanced analytical techniques will be crucial for its full characterization. This includes two-dimensional NMR techniques for unambiguous structure elucidation, high-resolution mass spectrometry for accurate mass determination, and single-crystal X-ray diffraction to determine its three-dimensional structure.

Biological Evaluation: Given that many furan derivatives exhibit a wide range of biological activities, an interdisciplinary collaboration with biochemists and pharmacologists could uncover potential medicinal applications for this compound and its derivatives. researchgate.netorientjchem.orgnih.gov Screening for antibacterial, antifungal, or enzyme inhibitory activity could open up new avenues for drug discovery.

Table 2: Interdisciplinary Approaches for the Study of this compound

DisciplineApproachObjectives
Computational Chemistry DFT and ab initio calculations.Predict molecular geometry, electronic properties, and spectroscopic signatures. Model reaction mechanisms.
Analytical Chemistry 2D NMR, HRMS, X-ray crystallography.Unambiguous structure determination and characterization of physical properties.
Materials Science UV-Vis and fluorescence spectroscopy, cyclic voltammetry.Investigate photophysical and electrochemical properties for potential material applications.
Medicinal Chemistry In vitro biological screening.Assess potential antimicrobial or other therapeutic activities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.